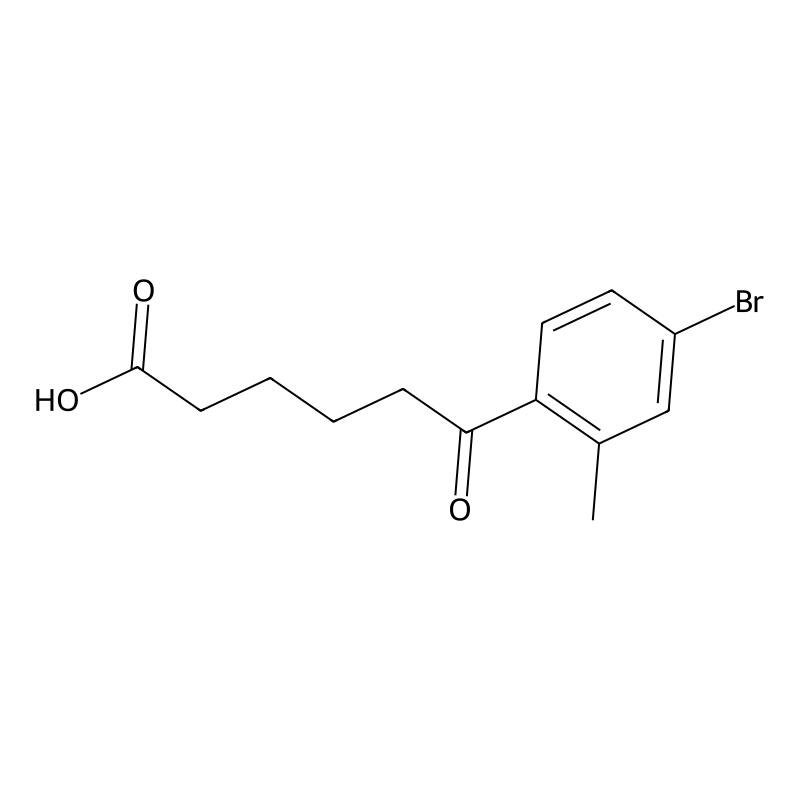6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Suppliers: The compound is available from a few chemical suppliers, primarily as a research reference standard, suggesting potential use in various research fields [, , ].
- Limited Literature: A search of scientific databases yielded no publications directly focused on the research applications of this specific molecule.
- Analogue Development: The molecule possesses a similar structure to some known bioactive compounds, and researchers might be investigating its potential as a lead molecule for drug discovery or development of new functional materials.
- Organic Synthesis: The molecule contains interesting functional groups (ketone, carboxylic acid, aromatic ring) that might be of interest to synthetic organic chemists studying new reaction pathways or catalyst development.
6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid is a chemical compound with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.16 g/mol. It is characterized by the presence of a bromo-substituted aromatic ring and a keto group adjacent to a carboxylic acid, making it an interesting candidate for various
There is no scientific literature available describing a specific mechanism of action for this compound.
- Organic compound: As an organic molecule, it is likely flammable and should be handled with care around heat or open flames.
- Potential irritant: The presence of a carboxylic acid group suggests it might be an irritant to skin and eyes.
- Unknown toxicity: Without specific data, it is best to assume the compound has unknown toxicity and handle it with appropriate personal protective equipment (PPE) like gloves and goggles.
- Nucleophilic Substitution: The bromine atom on the aromatic ring can be substituted by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications, including as solvents or in polymer chemistry.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of corresponding ketones or aldehydes.
These reactions highlight the compound's versatility in organic synthesis.
Several synthetic routes can be employed to produce 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid:
- Bromination of 2-Methylphenol: This method involves brominating 2-methylphenol to introduce the bromo group.
- Condensation Reaction: A condensation reaction between a suitable hexanoic acid derivative and the brominated phenol can yield the target compound.
- Oxidation Steps: Further oxidation steps may be required to form the keto group adjacent to the carboxylic acid.
These methods emphasize both traditional organic synthesis techniques and modern approaches that leverage specific reagents for targeted modifications.
6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid has potential applications in several fields:
- Pharmaceutical Research: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting inflammation or pain pathways.
- Chemical Synthesis: The compound can act as an intermediate in synthesizing more complex molecules.
- Material Science: Its derivatives may find use in creating novel materials with specific properties, such as improved thermal stability or enhanced solubility.
Several compounds share structural similarities with 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromoacetophenone | Aromatic ring with a bromo group | Commonly used as a precursor in organic synthesis. |
| 2-Methylbenzoic Acid | Carboxylic acid on a methyl-substituted ring | Used in pharmaceuticals; less complex than target compound. |
| 4-Bromobenzoyl Chloride | Acyl chloride derivative | Highly reactive; used in acylation reactions. |
These compounds highlight the uniqueness of 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid due to its specific combination of functional groups and structural features, which may confer distinct reactivity and biological properties.








